Tfax 488, tfp

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TFAX 488, TFP is a green fluorescent dye that is amine-reactive. It is widely used in various scientific applications, including flow cytometry, microscopy, and super-resolution microscopy. This compound is known for its pH insensitivity over a broad range (pH 4-10) and its ability to form bright, photostable conjugates with proteins and antibodies .

作用機序

Target of Action

Tfax 488, TFP is a green fluorescent dye that primarily targets proteins or antibodies, such as goat anti-mouse IgG and streptavidin . These proteins play crucial roles in various biological processes, including immune response and biotin-avidin interactions.

Mode of Action

this compound interacts with its targets by forming exceptionally bright, photostable conjugates . This interaction is facilitated by the dye’s amine-reactive properties . The resulting conjugates are stable and resistant to pH changes within a broad range (pH 4-10) .

Pharmacokinetics

Its photostability suggests that it remains stable and active for a prolonged period .

Result of Action

The primary result of this compound’s action is the formation of bright, photostable conjugates with proteins or antibodies . These conjugates can be used in various research applications, including fluorescence microscopy and flow cytometry, to study the distribution and behavior of the target proteins or antibodies.

Action Environment

this compound exhibits pH-insensitivity over a very broad range (pH 4-10), suggesting that it can function effectively in various environmental conditions . .

生化学分析

Biochemical Properties

Tfax 488, TFP interacts with proteins or antibodies such as goat anti-mouse IgG and streptavidin . These interactions result in exceptionally bright and photostable conjugates . The nature of these interactions is primarily due to the amine-reactive property of this compound .

Cellular Effects

The effects of this compound on cells are primarily observed through its interactions with proteins or antibodies . The bright and photostable conjugates it forms can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with biomolecules . It forms stable dye-protein conjugates, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

This compound is known for its stability and is less susceptible to spontaneous hydrolysis during conjugation reactions compared to SE or NHS dyes . It also displays greater stability compared to NHS and SE versions, typically lasting several hours .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages

Metabolic Pathways

Given its interactions with proteins and antibodies, it may influence metabolic flux or metabolite levels .

Transport and Distribution

Given its interactions with proteins and antibodies, it may interact with transporters or binding proteins .

Subcellular Localization

Given its interactions with proteins and antibodies, it may be directed to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The TFP ester is more stable in solution compared to other commonly used esters, such as succinimidyl (NHS) esters . The synthesis involves the reaction of the TFP ester with primary amines of proteins to form stable dye-protein conjugates .

Industrial Production Methods

In industrial settings, TFAX 488, TFP is produced by reacting the TFP ester with proteins or antibodies under controlled conditions. The reaction is typically carried out in a buffer solution free of ammonium ions or primary amines to ensure optimal labeling efficiency . The resulting conjugates are then purified using spin filters or other purification methods to remove excess dye .

化学反応の分析

Types of Reactions

TFAX 488, TFP primarily undergoes substitution reactions where the TFP ester reacts with primary amines to form stable conjugates . This reaction is highly efficient and results in the formation of bright, photostable conjugates.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include the TFP ester and primary amines. The reaction is typically carried out in a buffer solution with a pH range of 4-10 . The reaction conditions are optimized to prevent spontaneous hydrolysis and ensure the stability of the conjugates .

Major Products Formed

The major products formed from the reactions involving this compound are dye-protein or dye-antibody conjugates. These conjugates exhibit bright fluorescence and are highly photostable, making them suitable for various scientific applications .

科学的研究の応用

TFAX 488, TFP is extensively used in scientific research due to its unique properties. Some of the key applications include:

Flow Cytometry: This compound is used to label cells and analyze their properties using flow cytometry techniques.

Biological Research: This compound is used to label proteins and antibodies, enabling researchers to study protein-protein interactions and other biological processes.

Medical Research: The dye is used in diagnostic assays and imaging techniques to detect and study various diseases.

Industrial Applications: This compound is used in the development of diagnostic kits and other industrial applications that require fluorescent labeling.

類似化合物との比較

TFAX 488, TFP is unique due to its pH insensitivity and high photostability. Some similar compounds include:

Alexa Fluor 488: Similar in terms of fluorescence properties but may differ in stability and reactivity.

Fluorescein Isothiocyanate (FITC): Another green fluorescent dye, but it is more sensitive to pH changes compared to this compound.

This compound stands out due to its exceptional brightness, photostability, and broad pH insensitivity, making it a preferred choice for various scientific applications .

特性

IUPAC Name |

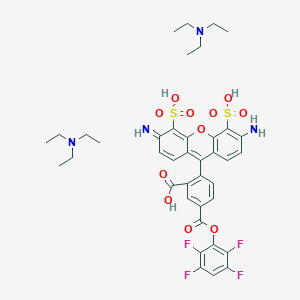

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoic acid;N,N-diethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14F4N2O11S2.2C6H15N/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42;2*1-4-7(5-2)6-3/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDXHCOMIZOUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44F4N4O11S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

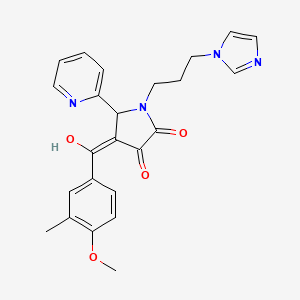

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2810801.png)

![5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine](/img/structure/B2810803.png)

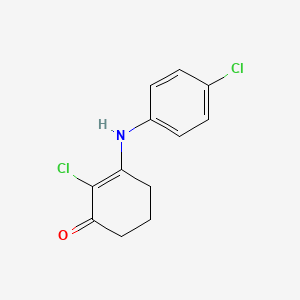

![N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide](/img/structure/B2810806.png)

![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)

![3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2810812.png)

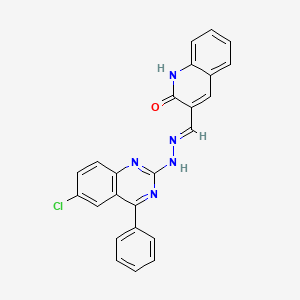

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)

![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)